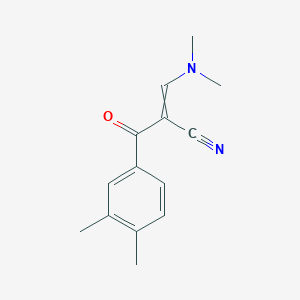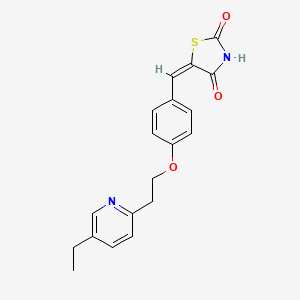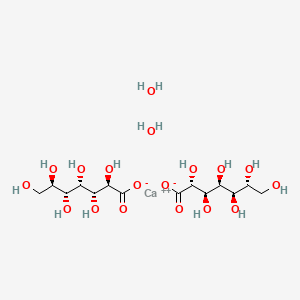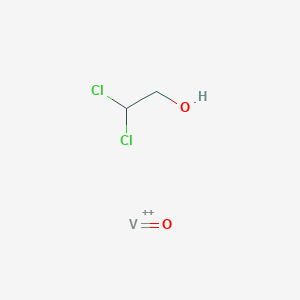![molecular formula C25H14F2O9 B1148440 5-FG 488 Acid Diacetate [5-CDFFDA] CAS No. 195136-74-4](/img/no-structure.png)
5-FG 488 Acid Diacetate [5-CDFFDA]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
5-FG 488 Acid Diacetate, also known as 5-CDFFDA, is a fluorescent dye used in biomedical research for labeling specific proteins and cells . It is commonly utilized in drug discovery, biomarker identification, and cellular imaging studies for diseases such as cancer and neurological disorders .
Chemical Reactions Analysis
The chemical reactions involving 5-FG 488 Acid Diacetate are not specified in the search results. This compound is primarily used as a fluorescent dye, and its reactions would likely involve interactions with specific proteins and cells in biomedical research contexts .Physical And Chemical Properties Analysis
The physical and chemical properties of 5-FG 488 Acid Diacetate are not fully detailed in the search results. It is known that the compound has a molecular formula of C25H14F2O9 and a molecular weight of 496.37 .Future Directions
properties
CAS RN |
195136-74-4 |
|---|---|
Product Name |
5-FG 488 Acid Diacetate [5-CDFFDA] |
Molecular Formula |
C25H14F2O9 |
Molecular Weight |
496.37 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![5/'-O-[(N,N-Diisopropylamino)-(2-cyanoethoxy)phosphinyl]-3/'-O-(4,4/'-dimethoxytrityl)-thymidine](/img/structure/B1148372.png)

